Cas no 1288993-16-7 (5-Fluoro-2-(methylamino)benzaldehyde)

5-Fluoro-2-(methylamino)benzaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Fluoro-2-(methylamino)benzaldehyde
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- インチ: 1S/C8H8FNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3
- InChIKey: JHKMSLPFPADQPZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=O)C=1)NC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 140
- トポロジー分子極性表面積: 29.1
- XLogP3: 2
5-Fluoro-2-(methylamino)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019143400-1g |
5-Fluoro-2-(methylamino)benzaldehyde |
1288993-16-7 | 97% | 1g |
400.00 USD | 2021-06-16 |
5-Fluoro-2-(methylamino)benzaldehyde 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
5-Fluoro-2-(methylamino)benzaldehydeに関する追加情報
5-Fluoro-2-(methylamino)benzaldehyde: A Comprehensive Overview
5-Fluoro-2-(methylamino)benzaldehyde, also known by its CAS No 1288993-16-7, is a versatile organic compound that has garnered significant attention in the fields of pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a methylamino group and a fluorine substituent. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 5-Fluoro-2-(methylamino)benzaldehyde typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the methylamino group under mild conditions. These developments highlight the compound's potential for large-scale industrial production.
In terms of chemical properties, 5-Fluoro-2-(methylamino)benzaldehyde exhibits strong electron-donating effects due to the methylamino group, which enhances its reactivity in various reactions. The fluorine substituent further modulates the electronic environment, making it an attractive substrate for electrophilic aromatic substitution and other transformations. Recent studies have demonstrated its utility in synthesizing bioactive molecules, such as kinase inhibitors and anticancer agents.
The applications of 5-Fluoro-2-(methylamino)benzaldehyde extend beyond pharmaceuticals. In materials science, it has been employed as a precursor for advanced polymers and optoelectronic materials. Its ability to form stable coordination complexes with metal ions has also made it a promising candidate for catalytic applications. For example, researchers have reported its use as a ligand in homogeneous catalysis for alkene oxidation and other transformations.
From an analytical perspective, 5-Fluoro-2-(methylamino)benzaldehyde serves as a valuable reference compound for chromatographic and spectroscopic studies. Its distinct UV-vis absorption properties make it an ideal marker in analytical workflows, particularly in pharmaceutical quality control and environmental monitoring.
In recent years, there has been growing interest in exploring the biological activities of 5-Fluoro-2-(methylamino)benzaldehyde. Preclinical studies have shown that it exhibits potent anti-inflammatory and antioxidant properties, suggesting its potential as a therapeutic agent for chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for drug discovery.
In conclusion, 5-Fluoro-2-(methylamino)benzaldehyde, with its unique structure and diverse functional groups, continues to be a focal point in chemical research. Its applications span across multiple disciplines, driven by ongoing advancements in synthesis methodologies and mechanistic understanding. As research progresses, this compound is expected to unlock new possibilities in medicine, materials science, and beyond.
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